

# The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole

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## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: B7821460

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## Introduction

Itraconazole, a triazole antifungal agent clinically utilized for decades, has emerged as a promising candidate in oncology through drug repurposing screens.<sup>[1]</sup> Initially developed to inhibit fungal lanosterol 14 $\alpha$ -demethylase, its anticancer activities are now attributed to distinct mechanisms, primarily the inhibition of the Hedgehog signaling pathway, anti-angiogenesis, and modulation of the mTOR pathway.<sup>[2][3]</sup> This technical guide provides an in-depth exploration of the discovery and characterization of itraconazole's anticancer effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.

## Quantitative Data Summary

The anticancer efficacy of itraconazole has been quantified across various preclinical models. The following tables summarize key findings regarding its in vitro cytotoxicity and in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of Itraconazole in Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 (μM)	Citation
MKN45	Gastric Cancer	CCK-8	24.83	[4]
AGS	Gastric Cancer	CCK-8	Not specified, dose-dependent inhibition shown	[4]
A375	Melanoma	CCK-8	Not specified, dose-dependent inhibition shown	[5][6]
SK-MEL-28	Melanoma	CCK-8	Not specified, dose-dependent inhibition shown	[5]
HUVEC	Endothelial Cells	Proliferation Assay	<0.7	[7]
LX-14	Non-Small Cell Lung Cancer	Proliferation Assay	>100	[7]
LX-7	Non-Small Cell Lung Cancer	Proliferation Assay	>100	[7]
Endometrial Cancer Cells (Ishikawa, AN3- CA, HEC-1A)	Endometrial Cancer	MTT	Inhibition at 1-10 μM	[8]

Table 2: In Vivo Efficacy of Itraconazole in Xenograft Models

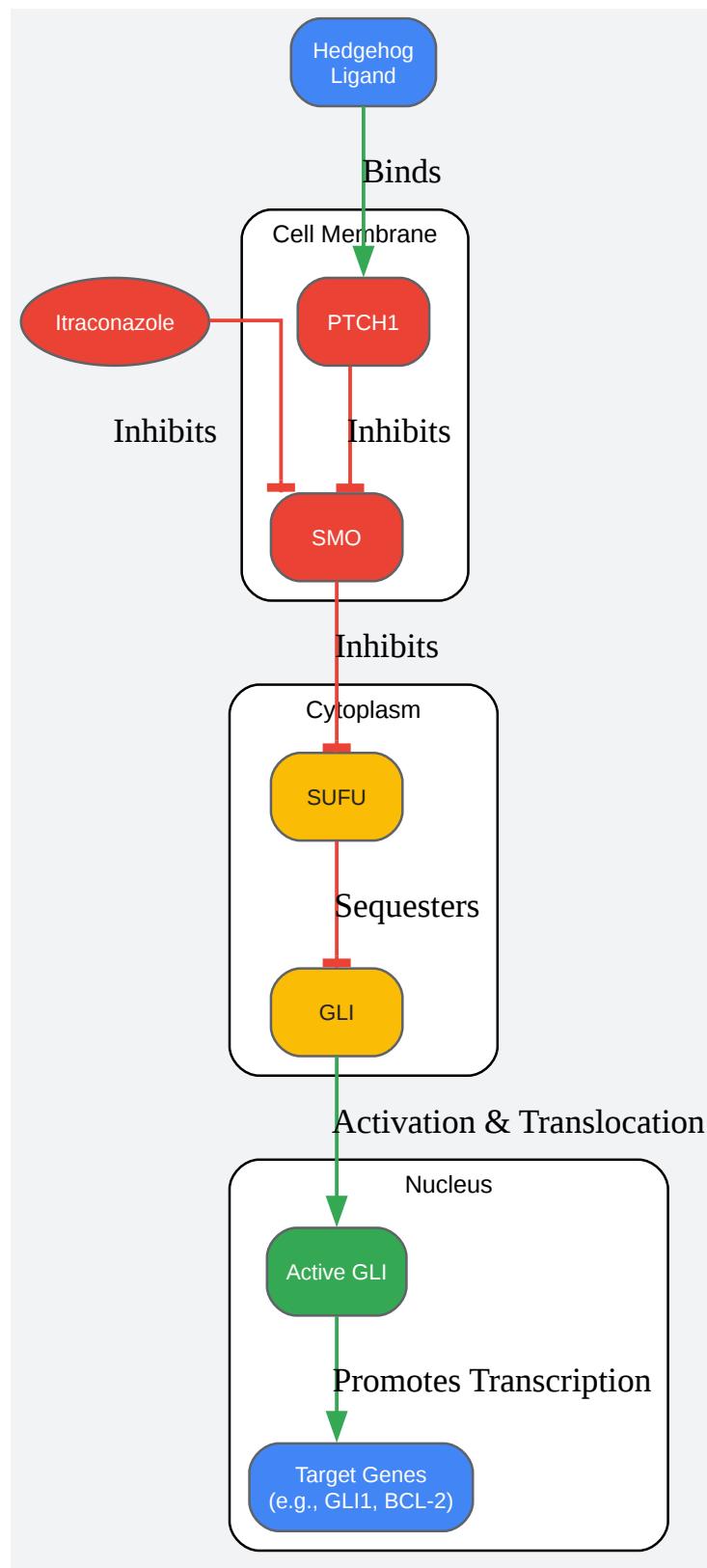
Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)	Citation
LX-14	Non-Small Cell Lung Cancer	75 mg/kg Itraconazole, twice daily	72	[9]
LX-7	Non-Small Cell Lung Cancer	75 mg/kg Itraconazole, twice daily	79	[9]
Melanoma Xenograft	Melanoma	50 mg/kg Itraconazole	48.9	[5]
Melanoma Xenograft	Melanoma	75 mg/kg Itraconazole	64.1	[5]
Melanoma Xenograft	Melanoma	100 mg/kg Itraconazole	76.07	[5]

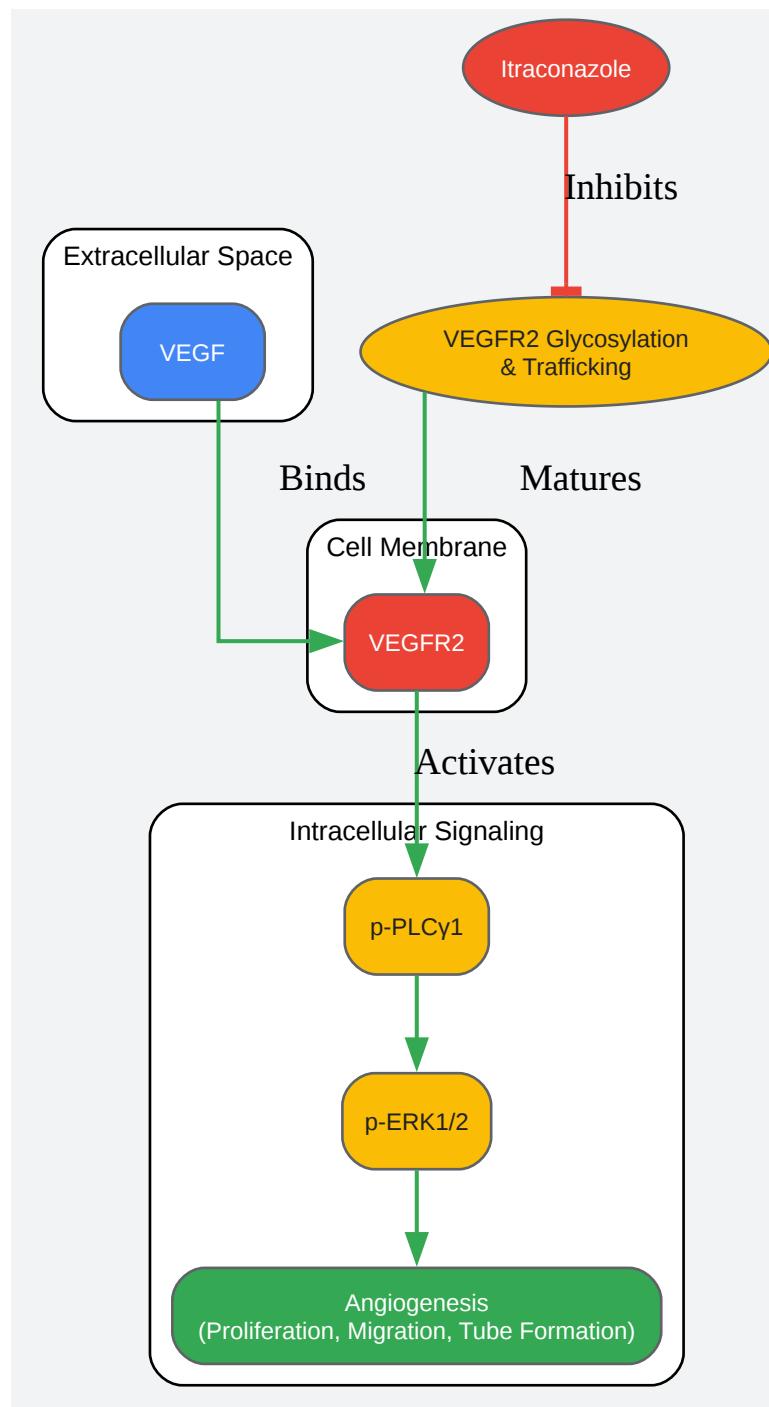
## Core Anticancer Mechanisms and Signaling Pathways

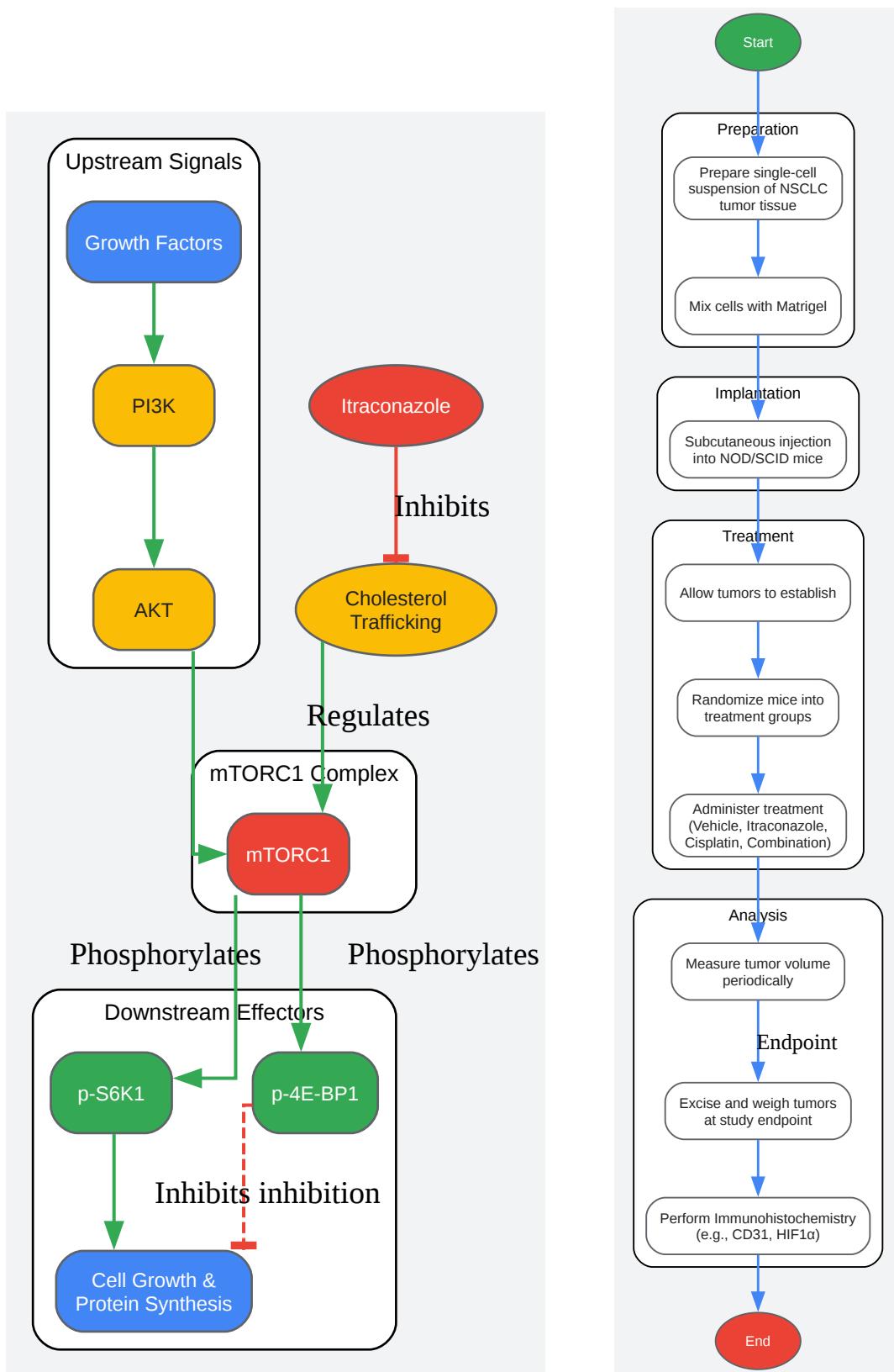
Itraconazole exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting the Hedgehog and angiogenesis signaling pathways, and modulating mTOR activity.

### Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. Itraconazole inhibits this pathway by directly targeting the Smoothened (SMO) receptor, a key transmembrane protein.[2][10] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors, which in turn downregulates the expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and BCL-2.[2][3]







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